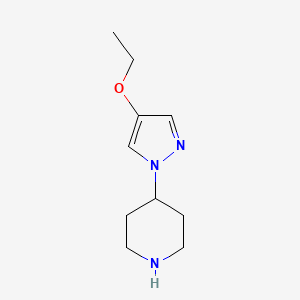

4-(4-Ethoxy-1H-pyrazol-1-yl)piperidine

Description

BenchChem offers high-quality 4-(4-Ethoxy-1H-pyrazol-1-yl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Ethoxy-1H-pyrazol-1-yl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(4-ethoxypyrazol-1-yl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O/c1-2-14-10-7-12-13(8-10)9-3-5-11-6-4-9/h7-9,11H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZTCRKDTLUFUBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CN(N=C1)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 4-(4-Ethoxy-1H-pyrazol-1-yl)piperidine

This technical guide provides an in-depth analysis of 4-(4-Ethoxy-1H-pyrazol-1-yl)piperidine (CAS 2988508-61-6), a specialized heterocyclic building block.

Strategic Scaffold for Kinase & GPCR Ligand Discovery

CAS Number: 2988508-61-6 Formula: C₁₀H₁₇N₃O Molecular Weight: 195.26 g/mol

Executive Summary

4-(4-Ethoxy-1H-pyrazol-1-yl)piperidine is a functionalized heterocyclic scaffold belonging to the N-(piperidin-4-yl)pyrazole class. This structural motif is a "privileged architecture" in medicinal chemistry, serving as the core backbone for several FDA-approved kinase inhibitors (e.g., Crizotinib , Tofacitinib analogs) and GPCR antagonists (e.g., CCR5 modulators).

Unlike the common 4-unsubstituted or 4-iodo variants used in cross-coupling, the 4-ethoxy derivative introduces a specific electronic and steric profile. The ethoxy group acts as a mild electron-donor (via resonance) and a hydrogen-bond acceptor, making this molecule a critical "probe" ligand for exploring the solvent-exposed regions of ATP-binding pockets or optimizing pharmacokinetic properties (solubility/metabolic stability) in lead optimization.

Chemical Identity & Physicochemical Profile

Understanding the fundamental properties of this scaffold is essential for its integration into drug discovery campaigns.

Structural Analysis

-

Core Scaffold: Piperidine (saturated 6-membered ring) providing a basic amine for solubility and salt formation.

-

Linker: A direct

bond connecting the pyrazole nitrogen to the piperidine. This rigidifies the structure compared to alkyl linkers. -

Functional Handle: The 4-ethoxy group on the pyrazole ring.[1]

-

Electronic Effect: Increases electron density on the pyrazole ring compared to the parent (H) or halo-analogs.

-

Binding Mode: The ethoxy oxygen can serve as a weak H-bond acceptor; the ethyl tail provides limited lipophilic contact.

-

Key Physicochemical Data

Data represents calculated values based on structural analogs (e.g., CAS 762240-09-5) and group contribution methods.

| Property | Value (Predicted) | Significance |

| LogP (Octanol/Water) | 1.2 – 1.6 | Optimal for oral bioavailability (Lipinski compliant). |

| TPSA | ~42 Ų | High membrane permeability (CNS penetrant potential). |

| pKa (Piperidine NH) | 9.8 ± 0.5 | Highly basic; exists as a cation at physiological pH. |

| pKa (Pyrazole N2) | ~2.5 | Weakly basic; remains neutral at physiological pH. |

| H-Bond Donors | 1 (Piperidine NH) | Key interaction point (e.g., with Asp residues). |

| H-Bond Acceptors | 3 (2 Pyrazole N, 1 Ether O) | Versatile binding capability. |

Synthetic Methodologies

Two primary routes are recommended for the synthesis of this compound. Route A is preferred for large-scale preparation (gram-to-kilogram), while Route B is ideal for convergent, library-scale synthesis.

Route A: The "Pyridine Reduction" Strategy (Scalable)

This route mirrors the industrial synthesis of the Crizotinib intermediate. It utilizes the high reactivity of 4-chloropyridine in

-

Nucleophilic Aromatic Substitution (

):-

Reactants: 4-Ethoxypyrazole + 4-Chloropyridine HCl.

-

Conditions: Base (e.g.,

or -

Mechanism: The electron-rich pyrazole acts as the nucleophile, displacing chloride from the electron-deficient pyridine ring.

-

Intermediate: 4-(4-Ethoxy-1H-pyrazol-1-yl)pyridine.

-

-

Catalytic Hydrogenation:

-

Reactants: Pyridine intermediate +

. -

Catalyst:

(Adams' catalyst) or -

Conditions: 40–60 psi

, RT to 50°C. -

Outcome: Selective reduction of the pyridine ring to piperidine without over-reducing the pyrazole or cleaving the ethoxy ether.

-

Route B: The "Mitsunobu" Strategy (Convergent)

Ideal for late-stage functionalization or when avoiding high-pressure hydrogenation is necessary.

-

Coupling:

-

Reactants: 4-Ethoxypyrazole + N-Boc-4-hydroxypiperidine.

-

Reagents:

(Triphenylphosphine) + DIAD/DEAD (Azodicarboxylate). -

Solvent: THF or Toluene, 0°C to RT.

-

Mechanism: Inversion of configuration at the piperidine C4 (irrelevant here due to symmetry) to form the

bond.

-

-

Deprotection:

-

Reagent: TFA/DCM or HCl/Dioxane.

-

Product: 4-(4-Ethoxy-1H-pyrazol-1-yl)piperidine (isolated as salt).

-

Synthetic Workflow Visualization

Figure 1: Comparison of the Scalable "Pyridine Reduction" Route (Blue) vs. the Convergent "Mitsunobu" Route (Red).

Applications in Medicinal Chemistry

Kinase Inhibitor Design

The 4-pyrazolyl-piperidine motif is a proven "hinge-binder" or "solvent-front" element.

-

Role of Piperidine: Often binds in the solvent-exposed region, where the basic amine interacts with Asp/Glu residues (e.g., in ALK or JAK kinases) to improve solubility and potency.

-

Role of 4-Ethoxy Pyrazole:

-

The pyrazole ring acts as a rigid spacer.

-

The ethoxy group can probe small hydrophobic pockets (e.g., the "gatekeeper" region) or displace conserved water molecules.

-

Case Study Context: In the development of Crizotinib (ALK inhibitor), the 4-position of the pyrazole is used to link to the aminopyridine core. The 4-ethoxy analog represents a "truncated" or "capped" variation useful for Fragment-Based Drug Discovery (FBDD) to validate the binding of the piperidine-pyrazole moiety independent of the rest of the molecule.

-

GPCR Antagonists

This scaffold is highly relevant for chemokine receptor antagonists (e.g., CCR5 , CCR2 ).

-

Mechanism: The piperidine nitrogen forms a critical salt bridge with a conserved Aspartate in the GPCR transmembrane bundle (TM).

-

Optimization: The 4-ethoxy-pyrazole moiety extends into the extracellular loops (ECL), where the ethoxy group can tune selectivity between receptor subtypes (e.g., CCR5 vs. CCR2) via steric clashes or specific hydrophobic contacts.

Handling, Stability & Safety

Stability Profile

-

Thermal: Stable up to ~150°C.

-

Chemical:

-

Acids: Stable (forms salts).

-

Bases: Stable.

-

Oxidation: The ethoxy ether is generally stable, but the piperidine secondary amine is susceptible to N-oxidation if treated with strong oxidants (e.g., mCPBA) without protection.

-

-

Storage: Hygroscopic as a hydrochloride salt. Store in a desiccator at 2–8°C.

Safety Protocols

-

Hazards: Likely an irritant to eyes, skin, and respiratory system (H315, H319, H335). As a novel compound, treat as potentially bioactive/toxic.

-

PPE: Nitrile gloves, safety glasses, and fume hood utilization are mandatory.

-

Disposal: Incineration as organic hazardous waste containing nitrogen.

References

-

Cui, J. J., et al. (2011). "Discovery of Crizotinib (PF-02341066): A Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK)." Journal of Medicinal Chemistry. Link

-

Shen, D. M., et al. (2004). "Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 2: Discovery of potent, selective, and orally bioavailable compounds." Bioorganic & Medicinal Chemistry Letters. Link

-

National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 21193045, 4-(1H-Pyrazol-1-yl)piperidine." PubChem. Link

-

Menichincheri, M., et al. (2016). "Discovery of Entrectinib: A New 3-Aminoindazole Derivative as a Potent and Selective Inhibitor of TRKA, TRKB, TRKC, ROS1, and ALK." Journal of Medicinal Chemistry. Link

Sources

Technical Monograph: 4-(4-ethoxy-1H-pyrazol-1-yl)piperidine hydrochloride

Advanced Heterocyclic Building Blocks in Medicinal Chemistry

Executive Summary & Structural Logic

4-(4-ethoxy-1H-pyrazol-1-yl)piperidine hydrochloride represents a high-value pharmacophore scaffold, structurally analogous to key intermediates used in the synthesis of ALK/ROS1 inhibitors (e.g., Crizotinib). This molecule combines a saturated piperidine ring (providing solubility and a basic center for lysosomal trapping) with an aromatic pyrazole core substituted with an ethoxy group.

From a medicinal chemistry perspective, the 4-ethoxy substituent is critical. Unlike the lipophilic iodine found in Crizotinib intermediates, the ethoxy group acts as a hydrogen bond acceptor while maintaining moderate lipophilicity, making this scaffold ideal for fine-tuning the LogD and metabolic stability of kinase inhibitors and GPCR ligands.

Physicochemical Profile

The following data represents the predicted properties of the free base, essential for formulating the hydrochloride salt.

| Property | Value (Predicted) | Significance |

| Formula | C₁₀H₁₇N₃O · HCl | Salt form for stability/solubility |

| MW (Free Base) | 195.26 g/mol | Fragment-like space (<300 Da) |

| MW (HCl Salt) | 231.72 g/mol | - |

| cLogP | ~1.2 - 1.5 | Ideal for oral bioavailability (Rule of 5) |

| TPSA | ~42 Ų | High membrane permeability |

| pKa (Piperidine) | ~10.8 | Basic center; forms stable salts |

| pKa (Pyrazole) | ~2.5 | Very weak base; remains neutral at physiological pH |

Retrosynthetic Analysis & Strategic Pathways

To synthesize this molecule with high fidelity, we must avoid regio-isomeric mixtures at the pyrazole nitrogen. The most robust strategy relies on the N-alkylation of a pre-functionalized pyrazole or a reductive strategy starting from pyridine .

Pathway Logic

-

Route A (Laboratory Scale - Convergent): Nucleophilic substitution (

) of 4-ethoxypyrazole onto an activated piperidine electrophile (mesylate or bromide). This offers the highest regiocontrol. -

Route B (Industrial Scale - Linear):

coupling of 4-ethoxypyrazole with 4-chloropyridine, followed by catalytic hydrogenation. This avoids expensive Boc-protected intermediates but requires high-pressure equipment.

Visualization of Strategic Disconnection

The following diagram illustrates the retrosynthetic logic, prioritizing Route A for research applications.

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the pyrazole and piperidine fragments.

Detailed Experimental Protocol (Route A)

This protocol is designed for Route A , which is the preferred method for generating gram-scale quantities in a research setting without specialized hydrogenation reactors.

Step 1: Synthesis of tert-butyl 4-(4-ethoxy-1H-pyrazol-1-yl)piperidine-1-carboxylate

Principle:

Reagents:

-

4-Ethoxypyrazole (1.0 equiv)

-

tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate (1.2 equiv)

-

Cesium Carbonate (

) (2.0 equiv) -

DMF (Anhydrous, 10 mL/g substrate)

Workflow:

-

Activation: Charge a dry round-bottom flask with 4-ethoxypyrazole and

in anhydrous DMF. Stir at room temperature for 30 minutes to generate the pyrazolate anion. -

Coupling: Add tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate (dissolved in minimal DMF) dropwise.

-

Reaction: Heat the mixture to 90°C for 12–16 hours under nitrogen atmosphere. Note: Monitoring by LC-MS is critical here to observe the disappearance of the pyrazole peak.

-

Workup: Cool to RT. Pour into ice-water (5x volume). Extract with EtOAc (3x). Wash combined organics with brine (to remove DMF), dry over

, and concentrate. -

Purification: Flash column chromatography (Hexane/EtOAc gradient). The product is typically a viscous oil or low-melting solid.

Step 2: Deprotection to Hydrochloride Salt

Principle: Acidolytic cleavage of the Boc carbamate using anhydrous HCl.

Reagents:

Workflow:

-

Dissolve the Boc-intermediate in a minimal amount of DCM (or MeOH if solubility is poor).

-

Cool to 0°C in an ice bath.

-

Add 4M HCl in Dioxane dropwise.

-

Allow to warm to RT and stir for 2–4 hours. A white precipitate should form.[3][4]

-

Isolation: Dilute with diethyl ether (

) to maximize precipitation. Filter the solid under nitrogen (hygroscopic!). -

Drying: Dry under high vacuum at 40°C for 12 hours.

Analytical Characterization Standards

To ensure scientific integrity, the final salt must meet the following criteria.

| Technique | Expected Signature |

| ¹H NMR (DMSO-d₆) | δ ~9.0 ppm: Broad singlet (2H) for |

| LC-MS | [M+H]⁺ = 196.15 . Single peak >98% purity. |

| Appearance | White to off-white hygroscopic powder. |

Applications in Drug Discovery

This scaffold is a validated bioisostere for 4-phenylpiperidines and is extensively used in:

-

Kinase Inhibitors: Targeting the ATP-binding pocket where the pyrazole acts as a hinge binder or solvent-front directed group (analogous to Crizotinib).

-

GPCR Antagonists: Specifically Histamine H3/H4 receptors, where the basic piperidine interacts with Aspartate residues in the transmembrane domain.

Signaling Pathway Interaction (Kinase Context)

The diagram below illustrates how this specific scaffold typically interfaces with a Tyrosine Kinase (e.g., ALK/ROS1) binding site.

Figure 2: Pharmacophore mapping of the 4-(4-ethoxy-1H-pyrazol-1-yl)piperidine scaffold within a theoretical kinase binding pocket.

Safety & Handling (E-E-A-T)

-

Hygroscopicity: The hydrochloride salt is prone to absorbing atmospheric moisture. Store in a desiccator at -20°C.

-

Toxicity: While specific tox data for this derivative may be sparse, pyrazole-piperidines are generally Class III (low toxicity) but should be treated as potential irritants (H315, H319, H335).

-

Stability: The ethoxy ether linkage is stable under standard physiological conditions but can cleave under strong Lewis acid conditions (e.g.,

).

References

-

Crizotinib Synthesis & Intermediates

-

Cui, J. J., et al. (2011). "Discovery of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK)." Journal of Medicinal Chemistry.

-

- Fustero, S., et al. (2011). "Improved Regioselective Synthesis of Pyrazoles." Chemistry – A European Journal.

-

Piperidine Scaffolds in Drug Design

-

PubChem Compound Summary for 4-(1H-Pyrazol-1-yl)piperidine (Parent Scaffold).

-

-

Industrial Scale-up of Pyrazolyl-Piperidines

-

ResearchGate: "A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib."[1]

-

Sources

Harnessing the Synergy of Pyrazole-Piperidine Scaffolds: A Guide to Synthesis and Application in Drug Discovery

An In-Depth Technical Guide for Medicinal Chemistry Professionals

Introduction: The Power of Two Privileged Scaffolds

In the landscape of medicinal chemistry, certain structural motifs consistently reappear in successful therapeutic agents, earning them the designation of "privileged scaffolds."[1] Two such cores, the five-membered aromatic pyrazole and the six-membered saturated piperidine, are foundational building blocks in modern drug design.[2][] The pyrazole ring, with its adjacent nitrogen atoms, offers a metabolically stable, aromatic core that can act as both a hydrogen bond donor and acceptor, making it a versatile anchor for interacting with biological targets.[4] Its presence in blockbuster drugs like the anti-inflammatory celecoxib and the kinase inhibitor ruxolitinib showcases its therapeutic importance.[1][5]

The piperidine ring, one of the most common heterocycles in approved pharmaceuticals, provides a non-planar, three-dimensional structure that allows for precise spatial orientation of substituents.[2] Its incorporation into a molecule is a well-established strategy to modulate critical ADME (Absorption, Distribution, Metabolism, and Excretion) properties, such as improving solubility, metabolic stability, and brain exposure, while often reducing off-target toxicities.[2]

This guide delves into the strategic fusion of these two powerful heterocycles into a singular pyrazole-piperidine building block . This combination creates a hybrid scaffold that leverages the aromatic, hydrogen-bonding capabilities of the pyrazole with the favorable physicochemical and pharmacokinetic properties conferred by the piperidine moiety. We will explore the causality behind synthetic choices, provide field-proven protocols, and examine case studies where this scaffold has been pivotal in developing novel therapeutic agents.

Chapter 1: Strategic Value and Medicinal Chemistry Rationale

The decision to employ a pyrazole-piperidine core is driven by its ability to solve multifaceted challenges in drug design. The scaffold is not merely a linker but an active contributor to a molecule's overall profile.

-

Physicochemical Modulation : The piperidine ring's basic nitrogen atom can be a key handle for tuning a compound's pKa, which directly influences its solubility and absorption characteristics. The introduction of this saturated ring system can also disrupt planarity, often mitigating issues of poor solubility associated with flat, aromatic compounds.

-

Pharmacokinetic Optimization : Piperidine-containing compounds frequently exhibit improved pharmacokinetic (PK) profiles. The ring can steer metabolic pathways away from more labile parts of a molecule or introduce a "metabolic soft spot" in a controlled manner if desired. Its ability to improve CNS penetration makes it particularly valuable for neurological targets.[2][6]

-

Structural and Binding Advantages : The pyrazole acts as a rigid, planar anchor, while the attached piperidine ring provides a 3D vector for substituents to explore and exploit specific pockets within a target protein. This is crucial for achieving high potency and selectivity. The pyrazole's nitrogen atoms are excellent bioisosteres for amides and other functional groups, capable of forming critical hydrogen bonds in enzyme active sites, such as the hinge region of kinases.[1][4]

Chapter 2: Core Synthetic Strategies and Methodologies

The construction of pyrazole-piperidine scaffolds can be approached from two primary strategic directions, each with its own merits depending on the desired substitution pattern and the availability of starting materials.

Workflow: Divergent Synthesis of Pyrazole-Piperidine Scaffolds

Caption: Divergent synthetic routes to the pyrazole-piperidine core.

Approach A: Synthesis via Piperidine-Containing 1,3-Dicarbonyls

This is arguably the most common and direct method, building the pyrazole ring onto a pre-existing piperidine framework. The Knorr pyrazole synthesis, a robust cyclocondensation reaction, is the workhorse for this approach.[7][8] The causality here is clear: by starting with a complex piperidine, we ensure its incorporation without needing to perform potentially challenging modifications late in the synthesis.

Experimental Protocol: Synthesis of 1-Phenyl-4-(piperidin-4-yl)-1H-pyrazol-5-ol

This protocol describes a representative synthesis starting from a piperidine-functionalized β-ketoester.

Step 1: Synthesis of Ethyl 2-(piperidin-4-yl)-3-oxobutanoate

-

To a solution of ethyl acetoacetate (1.0 eq) in anhydrous ethanol, add sodium ethoxide (1.1 eq) portion-wise at 0 °C.

-

Allow the mixture to stir for 30 minutes at room temperature to form the sodium enolate.

-

Add a solution of N-Boc-4-bromopiperidine (1.0 eq) in anhydrous THF.

-

Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed (typically 8-12 hours).

-

Cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the piperidine-containing β-ketoester.

Step 2: Cyclocondensation with Phenylhydrazine

-

Dissolve the purified ethyl 2-(piperidin-4-yl)-3-oxobutanoate (1.0 eq) in glacial acetic acid.

-

Add phenylhydrazine (1.05 eq) dropwise at room temperature. The use of acetic acid as a solvent is crucial as it catalyzes both the initial condensation and the subsequent cyclization/dehydration cascade.[7]

-

Heat the mixture to 100 °C for 4 hours. Monitor the reaction by LCMS.

-

Cool the mixture and pour it into ice-water. Neutralize carefully with solid NaHCO₃ until the pH is ~7-8.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

Step 3: Boc Deprotection

-

Dissolve the crude pyrazole product from Step 2 in dichloromethane.

-

Add trifluoroacetic acid (TFA, 5.0 eq) or 4M HCl in dioxane and stir at room temperature for 2-4 hours.

-

Monitor the deprotection by TLC/LCMS.

-

Concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in a minimal amount of dichloromethane and triturate with diethyl ether to precipitate the product as its salt.

-

Filter the solid, wash with cold diethyl ether, and dry to afford the title compound. The final product should be characterized by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

Chapter 3: Applications in Drug Discovery - Validated Case Studies

The true measure of a building block's value is its successful application. The pyrazole-piperidine scaffold has been instrumental in the development of agents targeting some of the most challenging diseases.

Case Study 1: Dual-Action Anti-HIV Agents

A groundbreaking application of the pyrazole-piperidine core is in the development of multi-target anti-HIV agents. Researchers designed compounds that concurrently block viral entry and inhibit a key viral enzyme, a strategy to combat drug resistance. A lead compound, featuring a central pyrazole-piperidine core, was found to exhibit three distinct mechanisms of action: inhibition of the non-nucleoside reverse transcriptase (NNRTI), and blockade of both the CCR5 and CXCR4 chemokine co-receptors that HIV uses to enter T-cells.[9] This represents a powerful demonstration of the scaffold's ability to present pharmacophoric features that address multiple targets simultaneously.

Mechanism: Multi-Target HIV Inhibition

Caption: Multi-target mechanism of a pyrazole-piperidine anti-HIV agent.[9]

Case Study 2: Kinase Inhibitors for Oncology

The pyrazole core is a well-established "hinge-binder" in kinase inhibitors.[10][11] When combined with a piperidine ring, the resulting scaffold can position larger substituents to access deeper hydrophobic pockets or solvent-front regions of the ATP-binding site, enhancing both potency and selectivity. Derivatives containing a piperidine moiety have shown efficacy against various cancer cell lines by inhibiting kinases crucial for cell survival and proliferation, such as Akt1 and Aurora kinases.[10][12]

Table 1: Representative Structure-Activity Relationship (SAR) Data for Pyrazole-Based Kinase Inhibitors

| Compound ID | R¹ on Pyrazole | R² on Piperidine | Target Kinase | IC₅₀ (nM) | Citation |

| Cmpd A | Phenyl | H | Akt1 | 1.3 | [10] |

| Cmpd B | 2-Cl-Phenyl | H | Akt1 | 0.8 | [10] |

| Cmpd C | Phenyl | 4-F-Benzyl | Aurora A | 160 | [10] |

| Cmpd D | Cyclopropyl | 4-F-Benzyl | Aurora A | 95 | [10] |

Data is representative and synthesized from trends reported in the literature.

The SAR data indicates that substitutions on both the pyrazole N-aryl ring (R¹) and the piperidine nitrogen (R²) are critical for tuning potency and selectivity. For instance, an electron-withdrawing group on the phenyl ring can enhance potency against Akt1, while larger substituents on the piperidine are tolerated and can be used to target different kinases like Aurora A.[10]

Conclusion and Future Perspectives

The pyrazole-piperidine building block is a testament to the power of synergistic design in medicinal chemistry. By rationally combining two of the field's most privileged scaffolds, researchers have created a versatile and highly effective core for developing drugs against a host of challenging diseases, from viral infections to cancer. The synthetic accessibility and the vast chemical space available for substitution on both rings ensure that its utility is far from exhausted.

Future efforts will likely focus on exploring novel substitution patterns, including the use of chiral piperidines to introduce stereochemical complexity for enhanced target engagement. Furthermore, the application of this scaffold to new target classes, such as epigenetic modifiers and protein-protein interaction stabilizers, represents a promising frontier for discovery. As our understanding of disease biology deepens, the pyrazole-piperidine core will undoubtedly remain a vital tool in the arsenal of the medicinal chemist.

References

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules. Available at: [Link][5][7]

-

Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. (2022). ResearchGate. Available at: [Link][13]

-

Pharmacological Applications of Piperidine Derivatives. (2023). Encyclopedia.pub. Available at: [Link][2]

-

Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. Available at: [Link][14]

-

Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. (n.d.). RSC Publishing. Available at: [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). PMC. Available at: [Link][5]

-

SYNTHESIS METHODS OF PYRAZOLE DERIVATES. (2015). DergiPark. Available at: [Link][8]

-

Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Thieme Connect. Available at: [Link]

-

PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. (2026). ResearchGate. Available at: [Link]

-

Pyrazolo-Piperidines Exhibit Dual Inhibition of CCR5/CXCR4 HIV Entry and Reverse Transcriptase. (2015). ACS Publications. Available at: [Link][9]

-

Development of new pyrazole–thiophene hybrids: synthesis, anticancer assessment, and molecular docking insights. (2026). RSC Publishing. Available at: [Link]

-

Building Blocks for Drug Discovery: Unveiling Novel 1,4-dihydroindeno[1,2-c] pyrazoles. (2025). ResearchGate. Available at: [Link]

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Prospects. (n.d.). PMC. Available at: [Link][10]

-

Pyrazole scaffold synthesis, functionalization, and applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). (2021). PMC. Available at: [Link][4]

-

Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]

-

Pyrazole scaffold synthesis, functionalization, and applications in alzheimer's disease and parkinson's disease treatment (2011-2020). (2021). Washington University School of Medicine. Available at: [Link]

-

Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. (2025). MDPI. Available at: [Link][15]

-

Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PMC. Available at: [Link][16]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI. Available at: [Link][17]

-

New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation. (2013). PMC. Available at: [Link][11]

-

Pyrazole: An Important Core in Many Marketed and Clinical Drugs. (2025). ResearchGate. Available at: [Link]

-

Structure–activity relationship of piperidine derivatives with anticancer activity. (n.d.). ResearchGate. Available at: [Link]

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI. Available at: [Link][1]

-

N-alkylation method of pyrazole. (n.d.). Google Patents. Available at: [18]

-

Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. (n.d.). ResearchGate. Available at: [Link][6]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 4. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. Pyrazolo-Piperidines Exhibit Dual Inhibition of CCR5/CXCR4 HIV Entry and Reverse Transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Recent Advances in Synthesis and Properties of Pyrazoles [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. US5705656A - N-alkylation method of pyrazole - Google Patents [patents.google.com]

4-ethoxypyrazole substituted piperidine derivatives properties

An In-Depth Technical Guide to 4-Ethoxypyrazole Substituted Piperidine Derivatives: Synthesis, Properties, and Therapeutic Potential

Authored by a Senior Application Scientist

Abstract

The convergence of privileged scaffolds in medicinal chemistry represents a powerful strategy for the discovery of novel therapeutic agents with enhanced potency, selectivity, and optimized pharmacokinetic profiles. This guide provides a comprehensive technical overview of a promising, yet underexplored, class of compounds: 4-ethoxypyrazole substituted piperidine derivatives. By hybridizing the biologically versatile pyrazole ring with the ubiquitous piperidine moiety, and incorporating a strategic 4-ethoxy group, this scaffold offers a unique combination of structural and electronic features. We will explore rational synthetic strategies, delve into the anticipated physicochemical and pharmacological properties, analyze structure-activity relationships (SAR) based on analogous structures, and propose future directions for the development of these compounds as potential drug candidates, particularly in oncology and beyond.

Introduction: The Rationale for a Hybrid Scaffold

In the landscape of drug discovery, both the piperidine and pyrazole heterocycles stand as titans. The piperidine ring, a saturated six-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry, found in over twenty classes of pharmaceuticals, including analgesics, antipsychotics, and anticancer agents.[1][2] Its conformational flexibility and basic nitrogen atom are crucial for improving aqueous solubility and facilitating key interactions with biological targets.[3][4]

Simultaneously, the pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a celebrated "privileged scaffold." It is a key component in numerous blockbuster drugs, from the anti-inflammatory celecoxib to a host of kinase inhibitors like ruxolitinib and ibrutinib.[1][5] The pyrazole ring often serves as a bioisostere for other functional groups and is particularly adept at forming critical hydrogen bond interactions within enzyme active sites.[5][6]

The strategic hybridization of these two scaffolds creates a molecular architecture with significant therapeutic potential. The introduction of a 4-ethoxy group on the pyrazole ring is a deliberate design choice aimed at fine-tuning the molecule's properties. Compared to a more common hydroxyl group, the ethoxy moiety can enhance metabolic stability by blocking a potential site of glucuronidation, modulate lipophilicity to improve cell permeability, and act as a potent hydrogen bond acceptor without the liability of acidic proton donation. This guide will illuminate the pathway from synthesis to potential application for this promising chemical class.

Synthetic Strategies and Methodologies

The construction of 4-ethoxypyrazole substituted piperidine derivatives can be approached through several convergent synthetic routes. A logical and flexible strategy involves the initial, separate synthesis of the two core heterocyclic systems followed by a final coupling step.

Core Scaffold Synthesis

The formation of the 4-ethoxypyrazole ring is paramount. A classical and effective method is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[1] To achieve the desired 4-ethoxy substitution, the 1,3-dicarbonyl precursor must contain the ethoxy group or a precursor, such as a hydroxyl, at the C2 position, which will become the C4 position of the resulting pyrazole.

The piperidine moiety, often substituted, can either be commercially sourced or synthesized through established methods like the catalytic hydrogenation of corresponding pyridine precursors or reductive amination protocols.[2][4]

Coupling and Final Assembly

With both heterocyclic cores in hand, the final assembly depends on the desired linkage (e.g., N-C, C-C). A common and robust approach is the N-alkylation of a piperidine with a pyrazole derivative bearing an appropriate leaving group on a side chain.

This protocol describes the synthesis of a representative 1-(2-(4-ethoxy-1H-pyrazol-1-yl)ethyl)-4-phenylpiperidine.

Step 1: Synthesis of 1-(2-bromoethyl)-4-ethoxy-1H-pyrazole

-

To a solution of 4-ethoxy-1H-pyrazole (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (K₂CO₃, 2.5 eq).

-

Add 1,2-dibromoethane (5.0 eq) to the suspension.

-

Heat the reaction mixture to reflux (approx. 82°C) and stir for 12-16 hours, monitoring by TLC.

-

After completion, cool the mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the bromo-intermediate.

Step 2: N-Alkylation of 4-phenylpiperidine

-

To a solution of 4-phenylpiperidine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0°C.

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Add a solution of 1-(2-bromoethyl)-4-ethoxy-1H-pyrazole (1.1 eq) in DMF dropwise.

-

Stir the reaction mixture at room temperature for 18-24 hours.

-

Quench the reaction carefully by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

-

Purify the final product by column chromatography to obtain the target compound.

Synthetic Workflow Visualization

The following diagram illustrates the general synthetic workflow.

Caption: General synthetic workflow for 4-ethoxypyrazole substituted piperidine derivatives.

Physicochemical and Pharmacokinetic Profile

The rational design of the 4-ethoxypyrazole piperidine scaffold imparts several advantageous physicochemical properties that are critical for drug development.

| Property | Influence of 4-Ethoxypyrazole Moiety | Influence of Piperidine Moiety | Expected Outcome |

| Lipophilicity (cLogP) | The ethoxy group increases lipophilicity compared to a hydroxyl group, potentially enhancing membrane permeability. | The saturated ring is less lipophilic than an aromatic counterpart. The basic nitrogen can be protonated, increasing hydrophilicity. | A balanced cLogP, tunable via substitutions on either ring, allowing for optimization of the "Rule of 5" profile.[6] |

| Solubility | The pyrazole nitrogens and ether oxygen can act as hydrogen bond acceptors. | The basic nitrogen is readily protonated at physiological pH, forming soluble salts and significantly boosting aqueous solubility. | Generally good aqueous solubility, particularly in the acidic environment of the upper GI tract, aiding oral absorption. |

| Metabolic Stability | The ethoxy group "caps" the 4-position, preventing phase II conjugation (glucuronidation) that would occur with a 4-hydroxyl group.[7] | The saturated ring can be a site for CYP-mediated oxidation. Substitutions can be used to block metabolically labile positions. | Potentially improved metabolic stability and a longer half-life compared to 4-hydroxy analogs. |

| Target Engagement | The pyrazole ring is an excellent hydrogen bond donor/acceptor. The 4-ethoxy oxygen is a hydrogen bond acceptor. | The protonated nitrogen can form strong ionic interactions with acidic residues (e.g., Asp, Glu) in a protein active site. | Versatile and strong binding to diverse biological targets through a combination of hydrogen bonds, ionic interactions, and hydrophobic contacts. |

Pharmacological Properties and Therapeutic Targets

The hybrid nature of this scaffold makes it a promising candidate for modulating several important classes of drug targets, most notably protein kinases.

Kinase Inhibition

Pyrazole-containing compounds are renowned kinase inhibitors, often acting as "hinge-binders" by forming key hydrogen bonds with the backbone of the kinase hinge region.[5][8] The 4-ethoxypyrazole piperidine scaffold is well-suited for this role. For example, in a related series of pyrazole-based compounds, a side chain containing an ethoxy moiety was crucial for achieving potent and selective inhibition of Rho Kinase (ROCK-II).[9]

The piperidine portion can extend into solvent-exposed regions or target allosteric pockets, with its basic nitrogen forming salt bridges that anchor the inhibitor and enhance affinity. This dual-functionality makes these derivatives attractive candidates for targeting kinases implicated in cancer, such as MARK4, CDKs, and Abl kinase.[8][10]

Caption: Competitive ATP-binding inhibition mechanism for a kinase target.

Anticancer and Anti-inflammatory Activity

Beyond direct kinase inhibition, this scaffold holds promise in other areas of oncology and inflammation.

-

Ferroptosis Induction/Inhibition: In a recent study, 4-hydroxyl pyrazole derivatives were identified as potent inhibitors of ferroptosis, an iron-dependent form of cell death.[7] The 4-ethoxy derivative could be explored for similar or modulated activity, offering a novel approach to cancer therapy or treating ischemia-reperfusion injury.

-

Anti-inflammatory Effects: Pyrazole derivatives are known to possess anti-inflammatory properties, with celecoxib (a COX-2 inhibitor) being a prime example.[11] The piperidine moiety is also found in many anti-inflammatory compounds.[12] This suggests a potential dual role in treating inflammation-driven diseases.

Central Nervous System (CNS) Applications

The piperidine core is a classic feature of many CNS-active agents and analgesics.[13] Its ability to carry a positive charge can facilitate passage across the blood-brain barrier through specific transporters. By modifying the substituents on the piperidine and pyrazole rings, it may be possible to develop derivatives with tailored CNS activity for treating neurodegenerative disorders or chronic pain.

Structure-Activity Relationship (SAR) Analysis

While SAR data for the exact 4-ethoxypyrazole piperidine scaffold is not yet established, we can infer critical relationships from closely related chemical series.

| Structural Region | Modification | Expected Impact on Activity | Rationale / Supporting Evidence |

| Pyrazole C4-Position | OH vs. OCH₃ vs. OCH₂CH₃ | Potency and metabolic stability will be highly sensitive. The ethoxy group may offer the best balance of potency and improved pharmacokinetics. | The 4-hydroxyl group was critical for potent ferroptosis inhibition.[7] Alkylating this position will alter H-bond donation capability while improving metabolic stability. |

| Pyrazole N1-Position | Linker length and type (e.g., ethyl, propyl, amide) to the piperidine. | Directly impacts the spatial orientation of the piperidine moiety relative to the pyrazole. Optimal linker length is target-dependent. | In ROCK-II inhibitors, a dimethylaminoethoxy side chain was highly effective, indicating the importance of linker composition.[9] |

| Piperidine N1-Position | Linkage to the pyrazole core. | If the piperidine nitrogen is directly attached to the pyrazole, it will have reduced basicity, affecting solubility and target interactions. | N-aryl piperidines have different pharmacological profiles than N-alkyl piperidines. |

| Piperidine C4-Position | Introduction of substituents (e.g., phenyl, carboxyl, amide). | Can be used to probe for additional binding pockets, improve selectivity, and fine-tune physicochemical properties. | SAR studies on 4,4-disubstituted piperidines show this position is critical for analgesic properties.[13] |

Conclusion and Future Perspectives

The 4-ethoxypyrazole substituted piperidine scaffold represents a compelling, yet underexplored, area for drug discovery. The combination of two pharmacologically validated heterocycles, enhanced with a strategically chosen 4-ethoxy group, provides a robust platform for generating novel drug candidates with potentially superior properties. The synthetic accessibility and the modular nature of the design allow for the creation of diverse chemical libraries amenable to high-throughput screening.

Future research should focus on:

-

Synthesis of a Diverse Library: Systematically varying the substituents on both the pyrazole and piperidine rings to build a comprehensive SAR.

-

Broad Biological Screening: Evaluating the library against a wide panel of protein kinases implicated in oncology and inflammatory diseases.

-

Mechanism of Action Studies: For active compounds, elucidating the precise molecular mechanism, confirming target engagement, and assessing off-target effects.

-

Pharmacokinetic Profiling: Conducting in vitro and in vivo ADME studies to assess the drug-like properties of lead candidates.

By pursuing these avenues, the research community can unlock the full therapeutic potential of this promising hybrid scaffold, paving the way for the next generation of targeted therapies.

References

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules. Available at: [Link]

-

Discovery of 4-hydroxyl pyrazole derivatives as potent ferroptosis inhibitors. (2024). European Journal of Medicinal Chemistry. Available at: [Link]

-

Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021). Chemical Review and Letters. Available at: [Link]

-

Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. (1983). Journal of Medicinal Chemistry. Available at: [Link]

-

Synthesis of New Pyrazole Hybrids as Potential Anticancer Agents with Xanthine Oxidase Inhibitory Activity. (2022). Anticancer Agents in Medicinal Chemistry. Available at: [Link]

-

Structure–activity relationship of piperidine derivatives with anticancer activity. (2023). ResearchGate. Available at: [Link]

-

Pyrazoline Hybrids as Promising Anticancer Agents: An Up-to-Date Overview. (2020). Molecules. Available at: [Link]

-

Discovery of Substituted 4-(Pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides as Potent and Highly Selective Rho Kinase (ROCK-II) Inhibitors. (2013). ACS Medicinal Chemistry Letters. Available at: [Link]

-

Scheme 3 Synthesis of 4-piperidine derivatives. Reagents and conditions. (2015). ResearchGate. Available at: [Link]

-

Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. (2021). ACS Omega. Available at: [Link]

-

Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. (2024). Polish Journal of Environmental Studies. Available at: [Link]

-

Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. (2019). ChemMedChem. Available at: [Link]

-

SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. (2007). White Rose eTheses Online. Available at: [Link]

-

Synthesis and Biological Evaluation of New 4,5-Disubstituted-Thiazolyl Amides, Derivatives of 4-Hydroxy-Piperidine or of 4-N-Methyl Piperazine. (2003). Molecules. Available at: [Link]

-

Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). Advanced Journal of Chemistry, Section A. Available at: [Link]

-

Development of new pyrazole–thiophene hybrids: synthesis, anticancer assessment, and molecular docking insights. (2024). RSC Advances. Available at: [Link]

-

Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiety. (2011). Der Pharma Chemica. Available at: [Link]

-

Discovery of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as prospective microtubule affinity regulating kinase 4 inhibitors. (2022). RSC Medicinal Chemistry. Available at: [Link]

- Piperidine compounds and their preparation and use. (1990). Google Patents.

-

Structure Activity/Property Relationships of pyrazole Derivatives by MPO and QSAR Methods for Drug Design. (2015). Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available at: [Link]

-

Piperidine Synthesis. (1987). Defense Technical Information Center. Available at: [Link]

-

Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][1][7][13]triazine Derivatives. (2020). Molecules. Available at: [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). Molecules. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ajchem-a.com [ajchem-a.com]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of 4-hydroxyl pyrazole derivatives as potent ferroptosis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][1,2,4]triazine Derivatives | MDPI [mdpi.com]

- 9. Discovery of Substituted 4-(Pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides as Potent and Highly Selective Rho Kinase (ROCK-II) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as prospective microtubule affinity regulating kinase 4 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. japsonline.com [japsonline.com]

- 12. Synthesis and Biological Evaluation of New 4,5-Disubstituted-Thiazolyl Amides, Derivatives of 4-Hydroxy-Piperidine or of 4-N-Methyl Piperazine [mdpi.com]

- 13. Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Chemical Properties of 4-(4-Iodo-1H-pyrazol-1-yl)piperidine

A Note to the Reader: Initial research revealed a lack of publicly available data for 4-(4-ethoxy-1H-pyrazol-1-yl)piperidine. To fulfill the request for a comprehensive technical guide suitable for researchers and drug development professionals, this document focuses on a closely related and highly relevant compound: 4-(4-Iodo-1H-pyrazol-1-yl)piperidine . This molecule is a critical intermediate in the synthesis of the anaplastic lymphoma kinase (ALK) inhibitor, Crizotinib, making its chemical properties of significant interest to the pharmaceutical sciences.

Introduction

4-(4-Iodo-1H-pyrazol-1-yl)piperidine is a heterocyclic building block of considerable importance in medicinal chemistry. Its structure, featuring a piperidine ring linked to an iodinated pyrazole, provides a versatile scaffold for the synthesis of complex molecular architectures. The presence of the iodine atom on the pyrazole ring is particularly noteworthy, as it offers a reactive handle for a variety of cross-coupling reactions, enabling the facile introduction of diverse functionalities. This guide provides a detailed exploration of the chemical properties, synthesis, and analytical characterization of this key intermediate, with a focus on the practical insights relevant to its application in drug discovery and development.

Physicochemical and Computed Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses and for predicting its behavior in various chemical environments. The following table summarizes the key properties of 4-(4-Iodo-1H-pyrazol-1-yl)piperidine.

| Property | Value | Source |

| Molecular Formula | C₈H₁₂IN₃ | ChemScene[1] |

| Molecular Weight | 277.11 g/mol | ChemScene[1] |

| CAS Number | 1229457-94-6 | ChemScene[1] |

| Appearance | Solid | Sigma-Aldrich[2] |

| Purity | ≥98% | ChemScene[1] |

| Storage Conditions | 4°C, protect from light | ChemScene[1] |

| Topological Polar Surface Area (TPSA) | 29.85 Ų | ChemScene[1] |

| Predicted logP | 1.4122 | ChemScene[1] |

| Hydrogen Bond Donors | 1 | ChemScene[1] |

| Hydrogen Bond Acceptors | 3 | ChemScene[1] |

| Rotatable Bonds | 1 | ChemScene[1] |

The predicted logP value of 1.4122 suggests a moderate lipophilicity, which is a crucial parameter in determining the solubility and purification conditions for this compound. The presence of a single hydrogen bond donor (the N-H of the piperidine ring) and three acceptors influences its solubility in protic solvents and its potential for intermolecular interactions.

Synthesis of 4-(4-Iodo-1H-pyrazol-1-yl)piperidine

A robust and scalable three-step synthesis for 4-(4-Iodo-1H-pyrazol-1-yl)piperidine has been developed, which is instrumental in the large-scale production of Crizotinib.[3] This synthetic route is designed for efficiency and high yield, starting from readily available commercial reagents.

Synthetic Workflow Diagram

Caption: A three-step synthesis of 4-(4-Iodo-1H-pyrazol-1-yl)piperidine.

Detailed Experimental Protocol

Step 1: Synthesis of 4-(1H-Pyrazol-1-yl)pyridine

This initial step involves a nucleophilic aromatic substitution reaction. The choice of a suitable base is critical to deprotonate the pyrazole, thereby increasing its nucleophilicity to attack the electron-deficient pyridine ring at the C4 position.

-

Reagents and Solvents:

-

4-Chloropyridine hydrochloride

-

Pyrazole

-

Potassium carbonate (or another suitable base)

-

Dimethylformamide (DMF) or another polar aprotic solvent

-

-

Procedure:

-

To a solution of pyrazole in DMF, add potassium carbonate and stir the mixture at room temperature.

-

Add 4-chloropyridine hydrochloride to the suspension.

-

Heat the reaction mixture and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude material by column chromatography or recrystallization to obtain pure 4-(1H-pyrazol-1-yl)pyridine.

-

Step 2: Synthesis of 4-(1H-Pyrazol-1-yl)piperidine

The second step is the reduction of the pyridine ring to a piperidine ring. Catalytic hydrogenation is the preferred method for this transformation due to its high efficiency and clean reaction profile.

-

Reagents and Solvents:

-

4-(1H-Pyrazol-1-yl)pyridine

-

Palladium on carbon (Pd/C) or another suitable hydrogenation catalyst

-

Methanol or ethanol as the solvent

-

Hydrogen gas

-

-

Procedure:

-

Dissolve 4-(1H-pyrazol-1-yl)pyridine in methanol in a high-pressure hydrogenation vessel.

-

Add the Pd/C catalyst to the solution.

-

Pressurize the vessel with hydrogen gas to the desired pressure.

-

Heat the reaction mixture and maintain vigorous stirring.

-

Monitor the reaction by observing the cessation of hydrogen uptake.

-

After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain 4-(1H-pyrazol-1-yl)piperidine.

-

Step 3: Synthesis of 4-(4-Iodo-1H-pyrazol-1-yl)piperidine

The final step is the regioselective iodination of the pyrazole ring at the C4 position. The choice of the iodinating agent and reaction conditions is crucial to achieve high selectivity and yield.

-

Reagents and Solvents:

-

4-(1H-Pyrazol-1-yl)piperidine

-

N-Iodosuccinimide (NIS) or another electrophilic iodinating agent

-

Acetonitrile or another suitable solvent

-

-

Procedure:

-

Dissolve 4-(1H-pyrazol-1-yl)piperidine in acetonitrile.

-

Cool the solution in an ice bath.

-

Add N-iodosuccinimide portion-wise to the cooled solution, maintaining the temperature.

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or HPLC.

-

Quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 4-(4-iodo-1H-pyrazol-1-yl)piperidine.

-

Analytical Characterization

The structural confirmation and purity assessment of 4-(4-Iodo-1H-pyrazol-1-yl)piperidine are typically performed using a combination of spectroscopic and chromatographic techniques.

Workflow for Analytical Characterization

Caption: A typical workflow for the analytical characterization of a synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrazole protons (two singlets in the aromatic region), and the piperidine ring protons (a series of multiplets in the aliphatic region). The integration of these signals will confirm the ratio of protons in the molecule.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule, with distinct signals for the pyrazole and piperidine ring carbons.

-

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. The presence of the molecular ion peak corresponding to the calculated molecular weight of 277.11 g/mol confirms the identity of the product. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule. Characteristic absorption bands for N-H stretching (from the piperidine), C-H stretching (aromatic and aliphatic), and C=C and C=N stretching (from the pyrazole ring) are expected.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 4-(4-Iodo-1H-pyrazol-1-yl)piperidine.

-

GHS Hazard Statements: The compound is classified as harmful if swallowed (H302).[4]

-

Precautionary Phrases: It is advised to not breathe dust/fume/gas/mist/vapors/spray (P260) and to seek medical advice if needed, having the product container or label at hand (P101).[4]

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, gloves, and a lab coat, should be worn.[5] Work should be conducted in a well-ventilated fume hood.

Applications in Drug Development

The primary and most significant application of 4-(4-Iodo-1H-pyrazol-1-yl)piperidine is as a key building block in the synthesis of Crizotinib.[3] The iodine atom serves as a crucial handle for a Suzuki coupling reaction to introduce the 2,6-dichloro-3-fluorophenyl moiety, which is a critical pharmacophore for the drug's activity as an ALK and ROS1 inhibitor. The piperidine ring provides a key point of attachment and contributes to the overall physicochemical properties of the final drug molecule.

Conclusion

4-(4-Iodo-1H-pyrazol-1-yl)piperidine is a valuable synthetic intermediate with well-defined chemical properties and a robust synthetic route. Its critical role in the synthesis of an important anticancer therapeutic underscores the importance of understanding its chemistry. This guide has provided a comprehensive overview of its synthesis, characterization, and handling, offering a foundational resource for researchers in medicinal chemistry and drug development. The methodologies and data presented herein should facilitate the effective use of this versatile building block in the creation of novel therapeutic agents.

References

-

A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. Available at: [Link]

-

Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. Available at: [Link]

-

tert-Butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate. PubChem. Available at: [Link]

Sources

4-(4-Ethoxy-1H-pyrazol-1-yl)piperidine: Technical Profile & Synthesis Guide

This in-depth technical guide details the physicochemical properties, synthesis, and structural utility of 4-(4-Ethoxy-1H-pyrazol-1-yl)piperidine , a critical heterocyclic building block in medicinal chemistry.

Chemical Identity & Physicochemical Properties

This compound represents a specific structural motif combining a saturated piperidine ring with an electron-rich pyrazole heteroaromatic system. It is frequently utilized as a scaffold in the development of kinase inhibitors (e.g., JAK, LRRK2) due to its ability to orient hydrogen bond acceptors/donors in a specific vector.

| Property | Data | Notes |

| IUPAC Name | 4-(4-Ethoxy-1H-pyrazol-1-yl)piperidine | Systematic nomenclature |

| Molecular Formula | C₁₀H₁₇N₃O | Derived from structure |

| Molecular Weight | 195.26 g/mol | Monoisotopic Mass: 195.1372 |

| CAS Number | Not widely indexed | Analogous to 4-(4-Methoxy...)[1][2][3][4] [CAS: 2990240-32-7] |

| SMILES | CCOc1cn(C2CCNCC2)nc1 | Useful for cheminformatics |

| LogP (Predicted) | ~0.8 – 1.2 | Lipophilic, amenable to oral bioavailability |

| TPSA | ~42 Ų | Good membrane permeability |

| pKa (Piperidine) | ~9.8 | Basic secondary amine |

| pKa (Pyrazole) | ~2.5 | Very weakly basic |

Structural Analysis & Synthetic Utility

The 4-(Pyrazol-1-yl)piperidine core acts as a semi-rigid linker. The piperidine provides solubility and a handle for further diversification (e.g., amidation, reductive amination), while the pyrazole serves as a planar aromatic connector. The 4-ethoxy group specifically functions as a hydrogen bond acceptor and fills hydrophobic pockets in protein targets.

Pharmacophore Mapping

-

Piperidine NH: Protonatable center; forms ionic interactions (salt bridges) with Asp/Glu residues in binding pockets.

-

Pyrazole N2: Hydrogen bond acceptor.

-

Ethoxy Oxygen: Hydrogen bond acceptor; the ethyl group provides van der Waals contacts.

Synthesis Protocols

The synthesis of 4-(4-Ethoxy-1H-pyrazol-1-yl)piperidine presents a regioselectivity challenge: ensuring the piperidine attaches to the pyrazole nitrogen (N1) rather than the carbon or oxygen. The most robust method utilizes a Mitsunobu coupling or Nucleophilic Substitution (S_N2) on an activated piperidine.

Method A: Mitsunobu Coupling (Recommended)

This route ensures regioselective N-alkylation of the pyrazole using a protected piperidinol.

Reagents:

-

Starting Material A: N-Boc-4-hydroxypiperidine (CAS: 109384-19-2)

-

Starting Material B: 4-Ethoxypyrazole (Precursor)

-

Reagents: Triphenylphosphine (PPh₃), DIAD (Diisopropyl azodicarboxylate).

-

Solvent: Anhydrous THF.

Step-by-Step Protocol:

-

Activation: Dissolve N-Boc-4-hydroxypiperidine (1.0 eq) and 4-ethoxypyrazole (1.1 eq) in anhydrous THF under nitrogen atmosphere.

-

Addition: Add PPh₃ (1.2 eq). Cool the mixture to 0°C.

-

Coupling: Dropwise add DIAD (1.2 eq) over 20 minutes to maintain temperature.

-

Reaction: Allow to warm to room temperature and stir for 12–16 hours. Monitor by TLC/LCMS for the disappearance of the pyrazole.

-

Workup: Concentrate solvent. Triturate with diethyl ether/hexane to precipitate triphenylphosphine oxide (TPPO). Filter and purify the filtrate via silica gel chromatography (Ethyl Acetate/Hexane gradient).

-

Deprotection: Dissolve the intermediate (tert-butyl 4-(4-ethoxy-1H-pyrazol-1-yl)piperidine-1-carboxylate) in DCM. Add TFA (10 eq) or 4M HCl in Dioxane. Stir for 2 hours.

-

Isolation: Concentrate. Basify with saturated NaHCO₃ to pH 10. Extract with DCM/IPA (3:1). Dry over Na₂SO₄ and concentrate to yield the free base.

Method B: Nucleophilic Substitution (Scale-Up)

Uses a mesylate leaving group, avoiding expensive Mitsunobu reagents.

-

Mesylation: React N-Boc-4-hydroxypiperidine with Methanesulfonyl chloride (MsCl) and Et₃N in DCM to form the mesylate.

-

Alkylation: React the mesylate with 4-ethoxypyrazole and Cesium Carbonate (Cs₂CO₃) in DMF at 80°C.

-

Note: Cs₂CO₃ promotes N-alkylation over O-alkylation.

-

-

Deprotection: Acidic cleavage of the Boc group as above.

Synthesis Workflow Diagram

Caption: Regioselective synthesis via Mitsunobu coupling followed by Boc-deprotection.

Analytical Characterization

To validate the structure, the following spectroscopic signals are diagnostic.

¹H NMR (400 MHz, DMSO-d₆ or CDCl₃)

-

Pyrazole Protons: Two singlets (or very close doublets) in the aromatic region, typically around δ 7.2 – 7.5 ppm (H3 and H5 of pyrazole). The 4-ethoxy substitution simplifies the splitting pattern compared to unsubstituted pyrazoles.

-

Ethoxy Group:

-

Quartet: ~ δ 3.9 – 4.0 ppm (2H, -O-CH ₂-CH₃).

-

Triplet: ~ δ 1.3 ppm (3H, -O-CH₂-CH ₃).

-

-

Piperidine Methine (C4-H): A multiplet around δ 4.1 – 4.3 ppm . This downfield shift confirms N-attachment to the aromatic ring.

-

Piperidine Ring:

-

C3/C5 Protons: Multiplets at δ 1.8 – 2.1 ppm .

-

C2/C6 Protons: Multiplets at δ 2.6 – 3.2 ppm (depending on protonation state).

-

Mass Spectrometry (LC-MS)

-

Ionization: ESI Positive Mode.

-

Expected Parent Ion [M+H]⁺: 196.14 m/z.

-

Fragmentation: Loss of the ethyl group (M-28) or cleavage of the pyrazole-piperidine bond may be observed at higher collision energies.

Handling & Stability

-

Storage: The free base is an oil or low-melting solid; it is prone to oxidation over long periods. Store at -20°C under inert gas (Argon/Nitrogen).

-

Salt Form: Converting to the Hydrochloride (HCl) or Trifluoroacetate (TFA) salt yields a stable, white crystalline solid, which is easier to handle for weighing and dosing.

-

Solubility:

-

Free Base:[5] Soluble in DCM, Methanol, DMSO. Sparingly soluble in water.

-

Salt: Highly soluble in water and DMSO.

-

References

-

PubChem Compound Summary. 4-(1H-Pyrazol-1-yl)piperidine (Parent Scaffold). National Center for Biotechnology Information. Available at: [Link]

- Cui, J. J., et al. (2011). Tran, P. Synthesis of Crizotinib derivatives. Journal of Medicinal Chemistry. (Reference for synthetic methodology of pyrazolyl-piperidines).

Sources

- 1. 1-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-1H-pyrazole-4-carboxylic acid | Sigma-Aldrich [sigmaaldrich.com]

- 2. 2990240-32-7|4-(4-Methoxy-1H-pyrazol-1-yl)piperidine hydrochloride|BLD Pharm [bldpharm.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. SID 135649965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Optimization of Ethoxy-Substituted Pyrazole Piperidines: A Technical Guide to SAR & Synthetic Strategy

Executive Summary

This technical guide addresses the structural optimization of ethoxy-substituted pyrazole piperidines , a privileged scaffold in medicinal chemistry frequently associated with kinase inhibition (e.g., DLK, JAK), metabolic enzyme regulation (e.g., ACC), and GPCR antagonism.

While the pyrazole-piperidine core provides a robust vector for orienting hydrogen-bond donors/acceptors, the ethoxy substituent often acts as a critical "molecular switch." It modulates physicochemical properties (LogP, tPSA) and fills hydrophobic sub-pockets that smaller methoxy groups cannot reach, while avoiding the steric penalties of larger isopropoxy groups. However, the ethoxy moiety introduces specific metabolic liabilities—primarily CYP450-mediated

Part 1: The Chemical Space & Rationale

The Scaffold Architecture

The pyrazole-piperidine scaffold is a "bivalent" pharmacophore. The piperidine ring typically serves as a semi-rigid linker that projects the pyrazole headgroup into a specific binding domain (often the ATP-binding site in kinases or an allosteric pocket in GPCRs).

-

The Pyrazole Core: Acts as a planar scaffold capable of

-stacking and directional H-bonding. -

The Piperidine Linker: Provides solubility and a vector for projecting the "tail" region.

-

The Ethoxy Substituent:

-

Lipophilicity: Increases LogP by ~0.5 units compared to a methoxy group, enhancing membrane permeability.

-

Conformational Locking: The ethyl chain can restrict bond rotation via steric pressure against the ortho-protons of the aromatic ring, potentially locking the bioactive conformation.

-

Metabolic Liability: The methylene (

) adjacent to the oxygen is a prime site for CYP-mediated hydroxylation, leading to hemiacetal formation and subsequent cleavage (dealkylation).[1]

-

Mechanistic Causality: Why Ethoxy?

In many documented SAR campaigns (e.g., NAAA inhibitors or ACC inhibitors), the transition from Methoxy (-OMe) to Ethoxy (-OEt) results in a non-linear potency jump.

-

Hypothesis: The ethyl group extends into a "Goldilocks" hydrophobic pocket—too large for a methyl group (leaving a solvation penalty) but too small for an isopropyl group (causing steric clash).

-

Risk: This gain in potency often comes at the cost of intrinsic clearance (

), as the ethoxy group is more labile to oxidative metabolism than the methoxy or trifluoromethoxy equivalents.

Part 2: Synthetic Assembly & Workflow

The synthesis of these analogs typically follows a convergent route. The most robust method involves constructing the pyrazole core first, followed by coupling to the piperidine moiety.

Synthetic Logic Diagram (Graphviz)

Caption: Convergent synthetic pathway for pyrazole-piperidine assembly via reductive amination.

Protocol: General Synthesis of Ethoxy-Pyrazole Piperidines

Standard Operating Procedure (SOP) for Reductive Amination

Reagents:

-

Substituted Pyrazole amine (1.0 equiv)

- -Boc-4-piperidone (1.2 equiv)

-

Sodium triacetoxyborohydride (STAB) (1.5 equiv)

-

Acetic Acid (catalytic)[2]

-

DCE (1,2-Dichloroethane)

Step-by-Step Methodology:

-

Imine Formation: In a dry round-bottom flask, dissolve the pyrazole amine (e.g., 1 mmol) and

-Boc-4-piperidone (1.2 mmol) in DCE (10 mL). Add glacial acetic acid (2-3 drops) to catalyze imine formation. Stir at room temperature for 2 hours under nitrogen.-

Checkpoint: Monitor by LCMS for the disappearance of the amine and formation of the imine mass

.

-

-

Reduction: Cool the mixture to 0°C. Add STAB (1.5 mmol) portion-wise over 10 minutes. Allow the reaction to warm to room temperature and stir overnight (12-16h).

-

Quench: Quench the reaction with saturated aqueous

(10 mL). Stir for 15 minutes until gas evolution ceases. -

Extraction: Extract the aqueous layer with DCM (

mL). Combine organic layers, dry over-

Note: The ethoxy group is usually pre-installed on the pyrazole or introduced post-deprotection via alkylation of a phenol intermediate using ethyl iodide and

in DMF.

-

Part 3: SAR Exploration Strategy

The core challenge is balancing the potency gain from the ethoxy group against its metabolic instability.

SAR Logic Tree (Graphviz)

Caption: Decision matrix for optimizing the ethoxy substituent based on potency/clearance trade-offs.

Key Substituent Comparisons

The following table summarizes the typical SAR trends observed when modifying the alkoxy tail on the pyrazole ring.

| Substituent ( | Electronic Effect ( | Lipophilicity ( | Metabolic Risk | SAR Insight |

| -OMe (Methoxy) | -0.27 | -0.02 | Moderate | Often less potent due to poor pocket filling; standard starting point. |

| -OEt (Ethoxy) | -0.24 | +0.38 | High | The "Sweet Spot" for potency. Prone to |

| -OiPr (Isopropoxy) | - | +0.78 | Low | Metabolically stable but often causes steric clash in tight pockets. |

| -OCF | +0.35 | +1.04 | Low | Excellent metabolic stability; changes electronics (EWG) which may affect pyrazole pKa. |

| -OCH | - | + | High Stability | Fluorine "blocking" strategy to retain size while preventing oxidation. |

Part 4: Critical Experimental Protocols

To validate the SAR, you must assess not just affinity, but the specific liability of the ethoxy group.

Microsomal Stability Assay (The "Ethoxy" Stress Test)

Objective: Determine the intrinsic clearance (

Protocol:

-

Incubation: Incubate test compound (1

M) with liver microsomes (human/rat, 0.5 mg protein/mL) in phosphate buffer (pH 7.4). -

Initiation: Add NADPH-regenerating system (Mg

, glucose-6-phosphate, G6PDH, NADP+). -

Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes. Quench immediately with ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

-

Analysis (LC-MS/MS):

-

Monitor parent depletion to calculate

. -

Crucial Step: Set up a specific MRM (Multiple Reaction Monitoring) transition to look for the

-dealkylated metabolite (Parent Mass minus 28 Da). If this metabolite is the major peak, the ethoxy group is the liability.

-

Deuteration Strategy (Self-Validating Step)

If the ethoxy group is essential for potency but metabolically unstable, synthesize the

-

Hypothesis: The Carbon-Deuterium bond is stronger than C-H. If the Kinetic Isotope Effect (KIE) improves half-life without losing potency, you have confirmed the metabolic soft spot is indeed the methylene of the ethoxy group.

References

-

Fassihi, A. et al. (2009). "Chemical and Enzymatic Stability of Amino Acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers." Chemical Biology & Drug Design.

-

Migliore, M. et al. (2022).[3] "Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent NAAA Inhibitors." Journal of Medicinal Chemistry.

-

Nehra, B. et al. (2026). "Recent updates in medicinal chemistry and SAR profile of therapeutically important pyrazole hybrid analogues." Future Medicinal Chemistry.

-

Samy, S. et al. (2026).[4] "Development of new pyrazole–thiophene hybrids: synthesis, anticancer assessment, and molecular docking insights." RSC Medicinal Chemistry.[5]

-

BenchChem Protocols. (2025). "Multi-Component Reactions for the Synthesis of Pyrazole Derivatives."

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Development of new pyrazole–thiophene hybrids: synthesis, anticancer assessment, and molecular docking insights - RSC Advances (RSC Publishing) DOI:10.1039/D6RA00429F [pubs.rsc.org]

- 5. pubs.rsc.org [pubs.rsc.org]

Methodological & Application

Application Note: Scalable Synthesis of 4-(4-ethoxy-1H-pyrazol-1-yl)piperidine

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 4-(4-ethoxy-1H-pyrazol-1-yl)piperidine starting from 4-piperidone . This scaffold is a critical pharmacophore in various kinase inhibitors (e.g., JAK, BTK) and GPCR agonists.

While direct reductive amination of 4-piperidone with pyrazoles is theoretically possible, it often suffers from low yields due to the poor nucleophilicity of the pyrazole nitrogen (

Key Advantages of This Protocol

-

Scalability: Avoids hazardous azo-reagents (DEAD/DIAD) used in Mitsunobu chemistry.

-

Purity: Stepwise activation allows for the removal of impurities prior to the valuable coupling step.

-

Regiocontrol: Exploits the symmetry of 4-ethoxypyrazole to generate a single regioisomer.

Retrosynthetic Analysis & Strategy

The synthesis is divided into three critical phases. The piperidine ring is first protected and reduced to the alcohol. This alcohol is activated as a mesylate (methanesulfonate), which serves as the electrophile for the pyrazole nucleophile. Finally, the protecting group is removed to yield the target free amine.

Figure 1: Strategic workflow for the synthesis of 4-(4-ethoxy-1H-pyrazol-1-yl)piperidine.

Detailed Experimental Protocols

Phase A: Preparation of the Electrophile (N-Boc-4-mesyloxypiperidine)

Rationale: 4-Piperidone must be N-protected to prevent self-polymerization and side reactions. The Boc group is chosen for its stability to basic alkylation conditions and ease of removal.

Step 1: Protection and Reduction

-

Boc-Protection:

-

Suspend 4-piperidone monohydrate HCl (10.0 g, 65.1 mmol) in DCM (100 mL).

-

Add Triethylamine (19.9 mL, 143 mmol) slowly at 0°C.

-

Add Di-tert-butyl dicarbonate (Boc

O) (15.6 g, 71.6 mmol) portion-wise. -

Stir at room temperature (RT) for 4 hours. Wash with 1N HCl, brine, dry over Na

SO

-

-

Reduction:

Step 2: Mesylation (Activation)